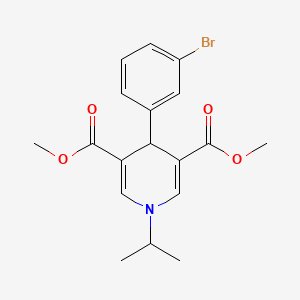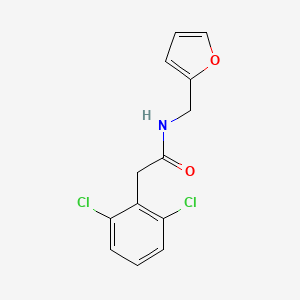![molecular formula C20H21FN4O2 B4822141 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B4822141.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
Descripción general
Descripción
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethoxyquinazoline structure. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline typically involves the reaction of 4-fluorophenylpiperazine with 6,7-dimethoxyquinazoline under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can produce simpler piperazine derivatives .
Aplicaciones Científicas De Investigación
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
- 4-[4-(4-Methylphenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
- 4-[4-(4-Chlorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
Uniqueness
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline is unique due to the presence of the fluorophenyl group, which imparts specific chemical and biological properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs .
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-26-18-11-16-17(12-19(18)27-2)22-13-23-20(16)25-9-7-24(8-10-25)15-5-3-14(21)4-6-15/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFZGPLTSLSJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4822059.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4822069.png)
![N-(3-METHYLPHENYL)-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4822077.png)
![4-({[(4-fluorophenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4822079.png)
![N-benzyl-3-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4822090.png)

![4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE](/img/structure/B4822106.png)
![5-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4822108.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B4822112.png)
![2-[({3-[(CYCLOPENTYLAMINO)CARBONYL]-4,5-DIMETHYL-2-THIENYL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4822125.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-3-pyridinylpropanamide](/img/structure/B4822140.png)


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]octanamide](/img/structure/B4822181.png)
